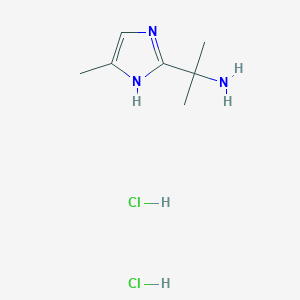

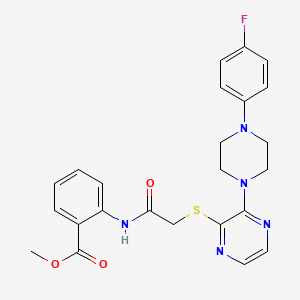

![molecular formula C24H16BrClN2O4 B2542692 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 330200-92-5](/img/structure/B2542692.png)

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide" is a complex organic molecule that likely exhibits a range of intermolecular interactions and potentially possesses biological activity. While the specific compound is not directly mentioned in the provided papers, similar compounds with bromo, chloro, and amide functionalities have been synthesized and characterized, suggesting that the compound may share some chemical and physical properties with these analogs.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from simple precursors and building up the desired molecular complexity through a series of transformations. For instance, the synthesis of antipyrine derivatives involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . Similarly, the synthesis of benzamide derivatives can be achieved by reacting amines with benzoyl bromide in the presence of a base . These methods suggest that the target compound could be synthesized through analogous reactions, possibly involving halogenation, amide bond formation, and cyclization steps.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, the antipyrine derivatives mentioned in the papers crystallize in the monoclinic P21/c space group, with their crystal packing stabilized by hydrogen bonds and π-interactions . The molecular structure of the target compound could be expected to show similar features, with intramolecular hydrogen bonds and halogen interactions playing a significant role in its solid-state conformation.

Chemical Reactions Analysis

The reactivity of the compound is likely influenced by its functional groups. The presence of bromo and chloro substituents suggests potential for further chemical transformations, such as Suzuki coupling or other cross-coupling reactions. The amide functionality is typically less reactive but can engage in hydrogen bonding and other non-covalent interactions, which can be crucial for biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized using spectroscopic techniques like IR, NMR, and mass spectrometry. These methods provide information on the functional groups present and the overall stability of the molecule. For instance, substituted benzamide derivatives have been characterized by their IR, NMR, and mass spectra, revealing details about their structural motifs and fragmentation patterns . The target compound would likely exhibit similar spectroscopic features, allowing for its identification and characterization.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide and its derivatives are primarily synthesized and characterized for their structural properties and potential as CCR5 antagonists. These compounds are synthesized through a series of chemical reactions, including elimination, reduction, and bromization, followed by structural characterization using techniques like NMR, MS, and IR spectroscopy (Bi, 2014), (De-ju, 2014), (De-ju, 2015).

Antagonistic Properties

- Some derivatives have been identified as non-peptide CCR5 antagonists, indicating their potential in medical applications, particularly related to HIV-1 infection prevention (Bi, 2015), (De-ju, 2014).

Structural Analysis and Interaction Studies

- Studies have been conducted to understand the intermolecular interactions, crystal packing, and structural characterization of closely related compounds through techniques like X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies provide insights into the structural stability and interaction patterns of the compounds, which are crucial for understanding their behavior in different environments (Saeed et al., 2020), (Sagar et al., 2018).

Antimicrobial and Antipathogenic Studies

- Several studies have focused on the synthesis and characterization of derivatives for their potential antimicrobial and antipathogenic properties. These studies involve evaluating the synthesized compounds against various bacterial and fungal strains, providing a foundation for developing novel antimicrobial agents (Sethi et al., 2016), (Limban et al., 2011).

Chemokine Receptor Antagonism

- Compounds related to N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide have been explored for their potential as chemokine receptor (CCR5) antagonists, which are significant in the context of HIV-1 infection prevention and treatment (De-ju, 2014).

Eigenschaften

IUPAC Name |

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrClN2O4/c25-15-7-10-20(18(13-15)23(31)17-3-1-2-4-19(17)26)27-24(32)14-5-8-16(9-6-14)28-21(29)11-12-22(28)30/h1-10,13H,11-12H2,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTGXONZFOEJLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

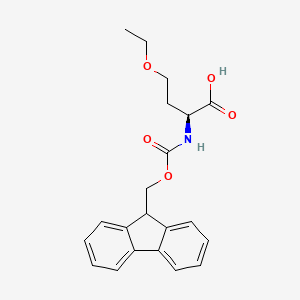

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2542609.png)

![5-Methyl-3-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2542612.png)

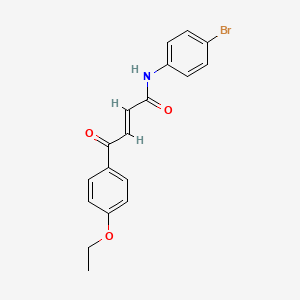

![2-(2-chlorophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2542614.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2542617.png)

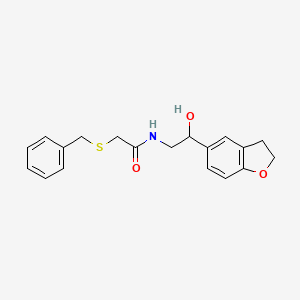

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2542619.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2542620.png)

![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-methyl-1H-pyrazol-3-amine](/img/structure/B2542624.png)

![2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2542626.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenethylacetamide](/img/structure/B2542631.png)